molecular formula C20H20N2O5 B11049481 3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11049481
M. Wt: 368.4 g/mol
InChI Key: UDXWYHRFQAHBGC-VLGSPTGOSA-N
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Description

This compound, also known by its IUPAC name (2E)-3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolones. It features a pyrrolone ring system with a substituted pyridine moiety and an aromatic carbonyl group. The compound’s structure is depicted below:

Structure:\text{Structure:} Structure:

!Compound Structure

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a pyrrolone precursor with a substituted pyridine aldehyde or ketone. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions, purification steps, and yield enhancement strategies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: Substituents on the pyridine ring can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are employed.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Nucleophiles (e.g., amines, alkoxides) react with the pyridine ring under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed analysis requires experimental data.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its structural features.

    Catalysis: The pyrrolone scaffold may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.

    Anti-inflammatory Effects: The compound’s hydroxyl groups may modulate inflammation-related processes.

Industry::

    Fine Chemicals: Used as intermediates in the synthesis of other compounds.

    Agrochemicals: Investigated for pesticidal properties.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.

Comparison with Similar Compounds

While unique in its structure, this compound shares similarities with other pyrrolones and pyridine-containing molecules. Notable analogs include Compound A and Compound B.

References

  • Compound A: DOI: 10.XXXX/XXXX
  • Compound B: DOI: 10.XXXX/XXXX

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H20N2O5/c1-27-14-8-6-13(7-9-14)18(24)16-17(15-5-2-3-10-21-15)22(11-4-12-23)20(26)19(16)25/h2-3,5-10,17,23-24H,4,11-12H2,1H3/b18-16-

InChI Key

UDXWYHRFQAHBGC-VLGSPTGOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)O

Origin of Product

United States

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